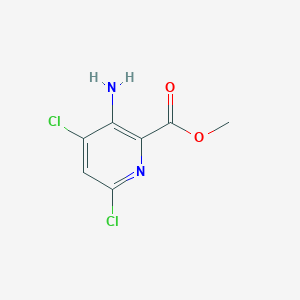

Methyl 3-amino-4,6-dichloropicolinate

CAS No.:

Cat. No.: VC13793148

Molecular Formula: C7H6Cl2N2O2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2N2O2 |

|---|---|

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | methyl 3-amino-4,6-dichloropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |

| Standard InChI Key | HNLGJXYLCCHXJU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-amino-4,6-dichloropicolinate belongs to the picolinic acid ester family, featuring a pyridine core with strategic substituents that influence its electronic and steric properties. The IUPAC name, methyl 3-amino-4,6-dichloropyridine-2-carboxylate, reflects its esterified carboxyl group at the 2-position. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| SMILES | COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N |

| InChIKey | HNLGJXYLCCHXJU-UHFFFAOYSA-N |

The chlorine atoms at positions 4 and 6 create electron-deficient regions, while the amino group at position 3 introduces nucleophilic character. This interplay enables diverse reactivity patterns, particularly in electrophilic substitution and condensation reactions.

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for related compounds, such as 4-amino-3,6-dichloropyridine-2-carboxylic acid, reveal distinct signals:

-

¹H NMR (DMSO-d₆): δ 13.9 (broad, 1H, COOH), 7.0 (broad, 2H, NH₂), 6.8 (singlet, 1H, pyridine-H) .

-

¹³C NMR (DMSO-d₆): Peaks at 165.4 (C=O), 153.4 (C-2), 149.5 (C-6), 147.7 (C-4), 111.0 (C-5), and 108.1 (C-3) .

These spectral features confirm the integrity of the pyridine ring and substituent positions.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of methyl 3-amino-4,6-dichloropicolinate typically involves multi-step functionalization of pyridine precursors:

-

Chlorination: Starting with picolinic acid derivatives, selective chlorination at the 4- and 6-positions is achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Amination: Introduction of the amino group at position 3 employs nucleophilic substitution or catalytic amination. For example, electrolytic dehalogenation of trichlorinated analogs in basic media can yield amino-substituted products .

-

Esterification: The carboxyl group at position 2 is esterified using methanol under acidic conditions, often with sulfuric acid as a catalyst .

A representative protocol from patent literature involves:

-

Refluxing 4-amino-3,6-dichloropyridine-2-carboxylic acid with methanol and H₂SO₄ to form the methyl ester .

-

Yields exceeding 70% are reported after recrystallization from dichloromethane/hexane .

Process Optimization

Critical parameters affecting yield and purity include:

-

Temperature: Amination reactions require controlled heating (80–120°C) to avoid decomposition.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in chlorination steps.

-

Catalysts: Palladium or nickel catalysts improve regioselectivity in amination.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

The position and nature of substituents profoundly influence biological activity:

Stability and Reactivity

-

Hydrolytic Stability: Methyl esters are prone to saponification in alkaline conditions, releasing the carboxylic acid.

-

Photodegradation: Chlorine substituents increase susceptibility to UV-induced dechlorination, necessitating dark storage.

Research Frontiers and Challenges

Unresolved Questions

-

Metabolic Pathways: The compound’s fate in mammalian systems remains uncharacterized.

-

Synergistic Formulations: Combining with surfactants or adjuvants could enhance herbicidal efficacy.

Innovations in Synthesis

Recent advances in flow chemistry and microwave-assisted reactions promise to reduce reaction times and improve yields. For instance, continuous-flow electrolysis could streamline the dehalogenation step highlighted in patent examples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume